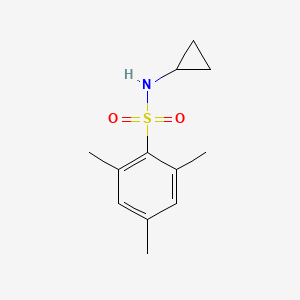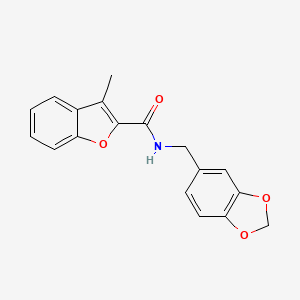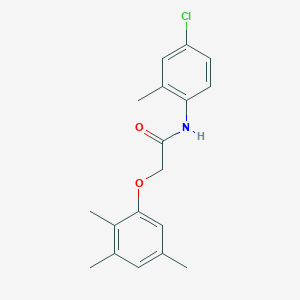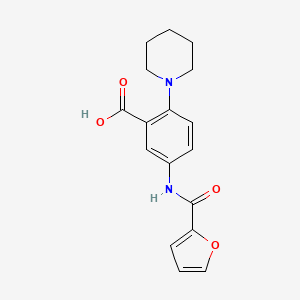
N-(2-methyl-5-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)-2-furamide, also known as MNFA, is a chemical compound that has been widely used in scientific research. It is a nitrofuran derivative that has shown promising results in various studies related to biochemistry and physiology.
科学的研究の応用
N-(2-methyl-5-nitrophenyl)-2-furamide has been extensively used in scientific research, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and acetylcholinesterase. N-(2-methyl-5-nitrophenyl)-2-furamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-furamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This can lead to a decrease in the production of reactive oxygen species and inflammation, thereby reducing oxidative stress and tissue damage.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of uric acid, a key factor in the development of gout. N-(2-methyl-5-nitrophenyl)-2-furamide has also been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, making it a potential skin-whitening agent. Additionally, N-(2-methyl-5-nitrophenyl)-2-furamide has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-methyl-5-nitrophenyl)-2-furamide is its high specificity towards certain enzymes, making it a useful tool for studying enzyme activity. However, N-(2-methyl-5-nitrophenyl)-2-furamide can also be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N-(2-methyl-5-nitrophenyl)-2-furamide can be unstable in certain conditions, which can affect its efficacy.
将来の方向性
There are several future directions for research on N-(2-methyl-5-nitrophenyl)-2-furamide. One potential area of research is the development of N-(2-methyl-5-nitrophenyl)-2-furamide-based therapeutics for various diseases, such as gout and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methyl-5-nitrophenyl)-2-furamide and its potential interactions with other compounds. Finally, the synthesis of N-(2-methyl-5-nitrophenyl)-2-furamide analogs with improved efficacy and stability could also be an area of future research.
Conclusion:
In conclusion, N-(2-methyl-5-nitrophenyl)-2-furamide is a promising compound that has shown potential in various scientific research applications. Its high specificity towards certain enzymes and its anti-inflammatory and antioxidant properties make it a useful tool for studying enzyme activity and a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and potential interactions with other compounds.
合成法
N-(2-methyl-5-nitrophenyl)-2-furamide can be synthesized by reacting 2-methyl-5-nitroaniline with furfurylamine in the presence of acetic anhydride and sulfuric acid. The reaction yields a yellow crystalline compound that is purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-4-5-9(14(16)17)7-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTPWNQBPWPWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5831131.png)

![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5831160.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)
![2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5831174.png)

![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)


![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5831219.png)
![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)


![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5831243.png)